![molecular formula C20H16N6O2 B2937786 6-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one CAS No. 863018-60-4](/img/structure/B2937786.png)

6-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

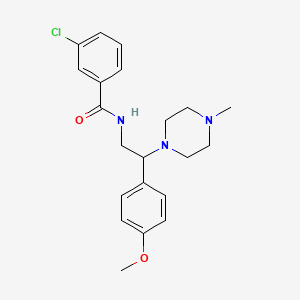

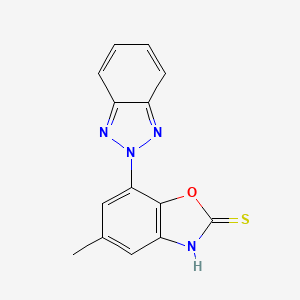

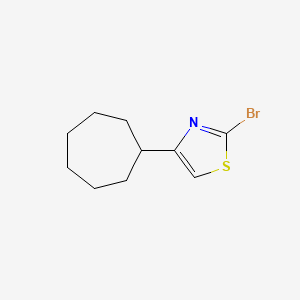

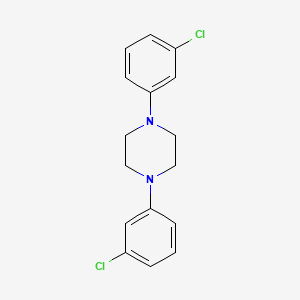

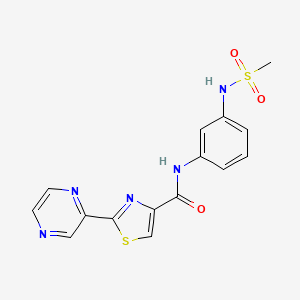

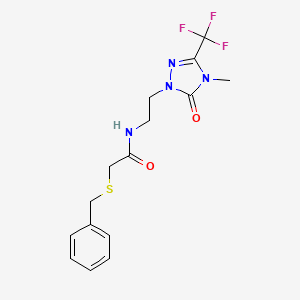

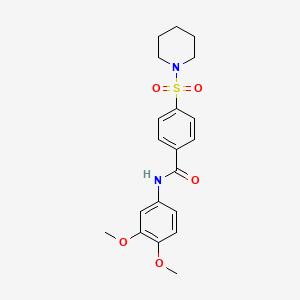

The compound “6-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one” is a complex organic molecule. It contains an indole group, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The compound also contains a triazolo[4,5-d]pyrimidin-7-one group.

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, methods were developed for the synthesis of new pyrido[2,3-d]pyrimidine and pyrimidino[4,5-d][1,3]oxazine derivatives. When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to its structure. The presence of the indole group and the triazolo[4,5-d]pyrimidin-7-one group could potentially participate in various chemical reactions .Scientific Research Applications

Medicinal Chemistry: Potential Therapeutic Agent

The core structure of this compound, featuring a triazolopyrimidinone moiety, is reminiscent of molecules that exhibit biological activity, particularly in the realm of medicinal chemistry . Such compounds are often explored for their potential as therapeutic agents due to their ability to interact with various biological targets. The presence of a dihydroindolyl group could imply potential activity on the central nervous system or as an inhibitor of specific enzymes involved in disease pathways.

Organic Synthesis: Building Block for Heterocyclic Compounds

In organic synthesis, the dihydroindolyl moiety can serve as a precursor or building block for the synthesis of more complex heterocyclic compounds . These structures are prevalent in many pharmaceuticals and biologically active molecules, making this compound valuable for constructing diverse molecular libraries for drug discovery.

Material Science: Organic Semiconductor Precursor

The extended conjugated system present in this compound suggests potential applications in material science, particularly as an organic semiconductor precursor . Organic semiconductors are crucial for developing flexible electronic devices, and the specific electronic properties of this compound could be harnessed for such purposes.

Chemical Biology: Probe for Molecular Interactions

In chemical biology, compounds like this one can be used as molecular probes to study protein-ligand interactions . The unique structural features of this compound may allow it to bind selectively to certain proteins, making it a valuable tool for understanding biological processes at the molecular level.

Analytical Chemistry: Chromophoric Agent

The compound’s structure indicates it could act as a chromophoric agent in analytical chemistry applications . Its ability to absorb light at specific wavelengths makes it suitable for use in spectroscopic methods, such as UV-Vis or fluorescence spectroscopy, to detect or quantify other substances.

Agricultural Chemistry: Growth Regulator or Pesticide

Finally, in agricultural chemistry, the compound’s structural similarity to known growth regulators or pesticides suggests it could be explored for such applications . Its potential biological activity might be leveraged to control plant growth or protect crops from pests.

Mechanism of Action

Target of Action

The compound contains an indole nucleus, which is a prevalent moiety in many bioactive compounds . Compounds with an indole nucleus are known to bind with high affinity to multiple receptors

Mode of Action

The mode of action would depend on the specific targets of the compound. In general, compounds with an indole nucleus can interact with their targets in a variety of ways, leading to different biological effects .

Biochemical Pathways

Without specific information on the targets and mode of action of the compound, it’s difficult to determine the exact biochemical pathways that would be affected. Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities , suggesting that they may affect a wide range of biochemical pathways.

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. As mentioned above, indole derivatives can have a wide range of biological activities .

properties

IUPAC Name |

6-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N6O2/c27-17(25-11-10-14-6-4-5-9-16(14)25)12-24-13-21-19-18(20(24)28)22-23-26(19)15-7-2-1-3-8-15/h1-9,13H,10-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMDNBONTEAEBDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)CN3C=NC4=C(C3=O)N=NN4C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(thieno[2,3-d]pyrimidin-4-yl)-2-naphthamide](/img/structure/B2937703.png)

![N-[[3-Fluoro-4-(N-methylanilino)phenyl]methyl]prop-2-enamide](/img/structure/B2937704.png)

![4-[3-(Trifluoromethyl)benzoyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B2937708.png)

![7-(4-butyrylpiperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2937712.png)

![3-[1-(ethoxymethyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-methylpropanoic acid](/img/structure/B2937715.png)

![(1R,5S)-8-((2-chlorobenzyl)sulfonyl)-3-methylene-8-azabicyclo[3.2.1]octane](/img/structure/B2937717.png)

![N-[2-(aminomethyl)benzyl]-N-isopropyl-N-methylamine](/img/structure/B2937719.png)